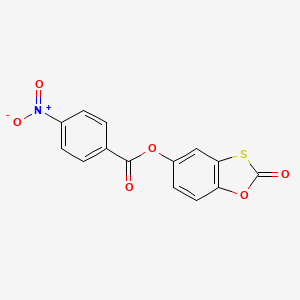
2-Oxo-1,3-benzoxathiol-5-yl 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-NITROBENZOATE is a heterocyclic organic compound It is characterized by the presence of a benzoxathiol ring fused with a nitrobenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-NITROBENZOATE typically involves the reaction of 2-oxo-2H-1,3-benzoxathiol-5-yl acetate with 4-nitrobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-NITROBENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amino derivatives .
Scientific Research Applications
2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-NITROBENZOATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-NITROBENZOATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-OXO-2H-1,3-BENZOXATHIOL-5-YL ACETATE: Similar structure but with an acetate group instead of a nitrobenzoate group.
2-OXO-2H-1,3-BENZOXATHIOL-5-YL BENZOATE: Similar structure but with a benzoate group instead of a nitrobenzoate group.
Uniqueness
2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-NITROBENZOATE is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H7NO6S |
|---|---|
Molecular Weight |
317.27 g/mol |
IUPAC Name |
(2-oxo-1,3-benzoxathiol-5-yl) 4-nitrobenzoate |
InChI |
InChI=1S/C14H7NO6S/c16-13(8-1-3-9(4-2-8)15(18)19)20-10-5-6-11-12(7-10)22-14(17)21-11/h1-7H |
InChI Key |
GEEOLKWKBRNEQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)OC(=O)S3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-1-(4-fluorophenyl)-5-[(1-methyl-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11605448.png)
![methyl {(3Z)-3-[2-({6-[(E)-(hydroxyimino)methyl]pyridin-3-yl}carbonyl)hydrazinylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B11605451.png)
![(3-{(Z)-[1-(2-methoxyethyl)-2,4,6-trioxo-3-phenyltetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B11605452.png)
![7-butyl-5-(4-chlorophenyl)sulfonyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11605460.png)
![5-(benzenesulfonyl)-6-imino-13-methyl-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11605465.png)
![5-(4-methoxyphenyl)-1,3-dimethyl-6-(2-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11605466.png)
![methyl 4-[1-(3,4-diethoxyphenyl)-6,7-diethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]benzoate](/img/structure/B11605471.png)
![Ethyl 4-({1,1,1,3,3,3-hexafluoro-2-[(4-methylphenyl)formamido]propan-2-YL}amino)benzoate](/img/structure/B11605480.png)
![2,2,4-trimethyl-1-[(2E)-3-phenylprop-2-enoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B11605486.png)
![4-[5-(2-chloroquinolin-3-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B11605496.png)
![6-imino-11-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11605501.png)
![5-(4-{[4-methoxy-3-(piperidin-1-ylcarbonyl)phenyl]amino}phthalazin-1-yl)-2-methyl-N-(propan-2-yl)benzenesulfonamide](/img/structure/B11605507.png)
![4-chloro-2-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-hydroxyethyl)hydrazinylidene]methyl}-5-methoxyphenol](/img/structure/B11605515.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-methylpiperidin-1-yl)propanamide](/img/structure/B11605526.png)
